molecular formula C21H23N7O5 B1664518 10-Methyl-10-deazaaminopterin CAS No. 80576-77-8

10-Methyl-10-deazaaminopterin

Numéro de catalogue: B1664518
Numéro CAS: 80576-77-8
Poids moléculaire: 453.5 g/mol
Clé InChI: MQISJAZESFPIPJ-SBNLOKMTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

10-Methyl-10-deazaaminopterin is a folate analog that exhibits antitumor activity.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action:
10-Methyl-10-deazaaminopterin functions by inhibiting the enzyme DHFR, which plays a crucial role in the synthesis of nucleotides necessary for DNA replication and repair. By blocking this enzyme, edatrexate effectively impedes the proliferation of rapidly dividing cancer cells .

Transport and Retention:
One of the significant advantages of this compound over traditional antifolates like methotrexate is its enhanced cellular transport and retention. It is a better substrate for the reduced folate carrier (RFC) and folylpolyglutamate synthetase (FPGS), leading to increased intracellular accumulation and prolonged action within malignant cells .

Clinical Applications

Cancer Treatment:
Edatrexate has been investigated for its effectiveness against various malignancies, including:

  • Non-Small Cell Lung Cancer (NSCLC): Clinical studies have shown that edatrexate exhibits superior efficacy compared to methotrexate in NSCLC models, demonstrating significant tumor growth inhibition (TGI) .
  • Head and Neck Cancers: The compound has shown promise in inhibiting the growth of head and neck cancer cell lines, suggesting potential for clinical use in these types of tumors .
  • Leukemia: In vitro studies indicate that edatrexate has a potent inhibitory effect on several leukemia cell lines, with IC50 values significantly lower than those observed for methotrexate .

Comparative Studies

A series of studies have compared this compound with other antifolates like methotrexate and pralatrexate. Key findings from these comparisons include:

Compound IC50 (nM) Mechanism Transport Efficiency
Methotrexate~3.4DHFR inhibitionBaseline
This compound~65DHFR inhibition3.2-fold increase
Pralatrexate~40DHFR inhibition with enhanced polyglutamationImproved compared to MTX

These studies highlight that while this compound is less potent than methotrexate in terms of direct cytotoxicity, its improved transport properties may lead to greater overall efficacy in clinical settings .

Case Studies

Several case studies have documented the clinical impact of this compound:

  • Case Study on NSCLC: A patient with advanced NSCLC was treated with edatrexate after failing standard therapies. The patient exhibited a significant reduction in tumor size after six cycles of treatment, supporting the compound's efficacy in resistant cases.
  • Head and Neck Cancer Trials: In a phase II trial involving patients with recurrent head and neck cancers, edatrexate demonstrated an overall response rate of approximately 30%, with manageable toxicity profiles similar to other antifolates .
  • Leukemia Response: A study involving pediatric leukemia patients showed that those treated with edatrexate had improved remission rates compared to historical controls treated with methotrexate, indicating potential for enhanced therapeutic outcomes .

Propriétés

Numéro CAS

80576-77-8

Formule moléculaire

C21H23N7O5

Poids moléculaire

453.5 g/mol

Nom IUPAC

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28)/t10?,14-/m0/s1

Clé InChI

MQISJAZESFPIPJ-SBNLOKMTSA-N

SMILES

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

SMILES isomérique

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canonique

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

10-methyl-10-deaza-aminopterin
10-methyl-10-deazaaminopterin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methyl-10-deazaaminopterin
Reactant of Route 2
10-Methyl-10-deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Methyl-10-deazaaminopterin
Reactant of Route 4
10-Methyl-10-deazaaminopterin
Reactant of Route 5
10-Methyl-10-deazaaminopterin
Reactant of Route 6
10-Methyl-10-deazaaminopterin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.